2-bromo-N-phenylbenzenesulfonamide

Carbonylative cyclization Sonogashira coupling Dehalogenation liability

Procure 2-bromo-N-phenylbenzenesulfonamide to access a validated ortho-bromo sulfonamide scaffold. This compound enables construction of bromophenolic derivatives with dual hCA II/AChE inhibition (Kᵢ 23.52/2.29 nM) and provides an ortho-substituted reference point for acidity studies. Note: Sonogashira carbonylative cyclization yields may be compromised due to competitive dehalogenation; use 2-iodo analog for such applications.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
CAS No. 683739-37-9
Cat. No. B3344377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-phenylbenzenesulfonamide
CAS683739-37-9
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C12H10BrNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H
InChIKeyAWKNJYBNCAEKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-phenylbenzenesulfonamide (CAS 683739-37-9) – Core Chemical Identity and Procurement Parameters


2-Bromo-N-phenylbenzenesulfonamide (C₁₂H₁₀BrNO₂S, MW 312.18) is a substituted N-phenylbenzenesulfonamide derivative characterized by an ortho-bromine substituent on the S-phenyl ring. The compound is commercially available at a standard purity of ≥98% with batch-specific analytical documentation (NMR, HPLC, GC) . Its physicochemical profile includes a calculated LogP of 4.40370, a polar surface area (PSA) of 54.55 Ų, and a boiling point of 430.7±47.0 °C at 760 mmHg . The sulfonamide scaffold is a recognized privileged structure in medicinal chemistry, with substituted N-phenylbenzenesulfonamides broadly explored as non-nucleoside polymerase inhibitors, carbonic anhydrase inhibitors, and enzyme modulators [1].

Why N-Phenylbenzenesulfonamide Analogs Cannot Be Assumed Interchangeable: Evidence for Substitution-Dependent Reactivity and Bioactivity


Within the N-phenylbenzenesulfonamide chemotype, even modest substitutional changes—particularly at the ortho position of the S-phenyl ring—produce non-linear and often unpredictable alterations in chemical reactivity and biological target engagement. Experimental evidence demonstrates that para-substituted analogs exhibit systematically different dissociation behavior in non-aqueous solvents compared to ortho-substituted variants [1]. In synthetic applications, the presence of the ortho-bromine atom directly governs reaction outcomes: attempts to employ 2-bromo-N-phenylbenzenesulfonamide in Sonogashira-type carbonylative cyclizations result in substantial yield erosion due to competitive dehalogenation—a liability not observed with the corresponding 2-iodo analog [2]. Furthermore, across the broader N-phenylbenzenesulfonamide class, fungicidal activity against Botrytis cinerea is quantitatively dependent on the steric and electrostatic fields of the S-phenyl substituent, with para-substitution conferring steric disfavor [3]. These orthogonal lines of evidence collectively establish that substitution pattern—not merely the sulfonamide core—dictates functional performance, making generic substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence: 2-Bromo-N-phenylbenzenesulfonamide vs. Structural Analogs


Yield Differential in Palladium-Catalyzed Carbonylative Cyclization: Ortho-Bromo vs. Ortho-Iodo Sulfonamide

In palladium-catalyzed carbonylative cyclization directed toward N-phenyl saccharin synthesis, 2-bromo-N-phenylbenzenesulfonamide exhibits a pronounced dehalogenation side reaction that materially reduces product yield compared to the 2-iodo congener. This side reaction is not merely a minor impurity but represents a pathway divergence that compromises synthetic utility [1].

Carbonylative cyclization Sonogashira coupling Dehalogenation liability

Dissociation Behavior in Non-Aqueous Media: Ortho-Substitution vs. Para-Substitution Patterns

The dissociation behavior of N-phenylbenzenesulfonamides is systematically modulated by substitution pattern on both the S-phenyl and N-phenyl rings. While 2-bromo-N-phenylbenzenesulfonamide itself was not directly assayed in the cited study, the investigation of 49 substituted derivatives (including Br at para positions) establishes a quantitative framework: dissociation constants vary significantly with substituent identity and position across methanol, acetonitrile, DMF, and pyridine [1]. Ortho-substitution introduces distinct conformational and electronic perturbations not captured by para-substituted analog data [2].

pKa determination Non-aqueous titration Sulfonamide acidity

Enzyme Inhibition Potency: Structural Modification of the 2-Bromo Core to 2-Bromo-4,5-dihydroxy Derivative

While 2-bromo-N-phenylbenzenesulfonamide itself lacks reported enzyme inhibition data, its 4,5-dihydroxy analog (2-bromo-4,5-dihydroxy-N-phenylbenzenesulfonamide) demonstrates potent dual inhibition of human carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE). This derivative exhibited Kᵢ values of 23.52 nM against hCA II (12.7-fold superior to acetazolamide, Kᵢ = 298.15 nM) and 2.29 nM against AChE (21.9-fold superior to tacrine, Kᵢ = 50.21 nM) [1]. The parent compound serves as the essential synthetic precursor for accessing this biologically active derivative.

Carbonic anhydrase inhibition Acetylcholinesterase inhibition Dual enzyme inhibitors

Validated Application Scenarios for 2-Bromo-N-phenylbenzenesulfonamide Based on Differential Evidence


Synthetic Precursor for Dual hCA II / AChE Inhibitors via O-Demethylation and Hydroxylation

2-Bromo-N-phenylbenzenesulfonamide serves as the foundational aryl bromide scaffold for constructing bromophenolic sulfonamide derivatives with potent dual enzyme inhibition. The derivative 2-bromo-4,5-dihydroxy-N-phenylbenzenesulfonamide—accessible through sequential functionalization of the parent core—demonstrated Kᵢ values of 23.52 nM against hCA II and 2.29 nM against AChE, outperforming reference inhibitors by 12.7-fold and 21.9-fold respectively [1]. Procurement of the parent compound enables medicinal chemistry teams to access this validated dual-inhibitor phenotype. Users should note that the unfunctionalized parent compound has not been profiled for enzyme inhibition and should not be assumed to possess intrinsic activity.

Non-Aqueous Physicochemical Studies Requiring Ortho-Substituted Sulfonamide Reference Standards

For research involving sulfonamide acidity measurements in non-aqueous solvent systems (methanol, acetonitrile, DMF, pyridine), 2-bromo-N-phenylbenzenesulfonamide provides a defined ortho-substituted reference point. Systematic studies of 49 para-substituted derivatives establish that bromine substitution on the S-phenyl ring measurably alters dissociation constants across solvent environments [1]. The ortho-bromo derivative offers a distinct conformational and electronic profile relative to its para-substituted counterpart, attributable to documented ortho effects in this chemical series [2]. Procurement of the ortho-bromo variant enables direct experimental control in studies investigating substitution-dependent acidity trends.

Suzuki-Miyaura and Related Cross-Coupling Reactions Exploiting Ortho-Bromo Activation

The ortho-bromo substituent of 2-bromo-N-phenylbenzenesulfonamide provides a well-defined electrophilic site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and related transformations. The bromine atom serves as a versatile synthetic handle for introducing aryl, heteroaryl, or amine substituents at the ortho position of the S-phenyl ring. However, users must exercise caution: in Sonogashira-type carbonylative cyclization applications, this compound exhibits competitive dehalogenation that compromises yields, and the corresponding 2-iodo derivative is preferred for such transformations [3]. This limitation should inform experimental design and procurement decisions.

Structure-Activity Relationship (SAR) Studies in Antifungal N-Phenylbenzenesulfonamide Series

In antifungal SAR programs targeting Botrytis cinerea (gray mold), 2-bromo-N-phenylbenzenesulfonamide occupies a defined position within the N-phenylbenzenesulfonamide chemical space. CoMFA analysis of 45 analogs in this series has quantified the relative contributions of steric (52%) and electrostatic (35.6%) fields to fungicidal activity, and has further established that para-substituents on the S-phenyl ring generally confer steric disfavor [4]. The ortho-bromo substitution pattern of this compound provides a structurally distinct comparator for probing the positional dependence of antifungal potency, enabling systematic exploration of substitution effects beyond the para-substituted analogs that dominate published datasets.

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